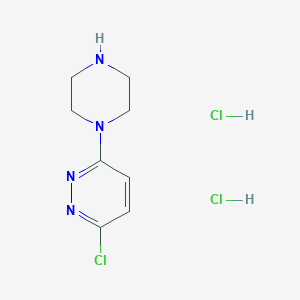

3-Chloro-6-piperazin-1-ylpyridazine dihydrochloride

Description

Chemical Identity and Nomenclature

This compound possesses the molecular formula C8H13Cl3N4 and exhibits a molecular weight of 271.6 grams per mole according to computational data from PubChem. The compound is formally designated under the International Union of Pure and Applied Chemistry nomenclature system as 3-chloro-6-piperazin-1-ylpyridazine;dihydrochloride, reflecting its structural composition and salt formation. The Chemical Abstracts Service registry number 1177360-01-8 provides definitive identification for this compound within chemical databases. Alternative nomenclature includes 3-chloro-6-(piperazin-1-yl)pyridazine dihydrochloride and this compound, demonstrating the flexibility in systematic naming conventions for complex heterocyclic structures.

The structural representation through Simplified Molecular Input Line Entry System notation appears as C1CN(CCN1)C2=NN=C(C=C2)Cl.Cl.Cl, which precisely describes the connectivity of atoms within the molecule. The International Chemical Identifier provides a comprehensive structural description as InChI=1S/C8H11ClN4.2ClH/c9-7-1-2-8(12-11-7)13-5-3-10-4-6-13;;/h1-2,10H,3-6H2;2*1H, offering a standardized method for computational identification. The corresponding International Chemical Identifier Key WXSMUDUTYCDGDM-UHFFFAOYSA-N serves as a unique identifier derived from the International Chemical Identifier string.

The parent compound, identified as 3-Chloro-6-(1-piperazinyl)pyridazine with PubChem Compound Identifier 5294926, forms the foundation upon which the dihydrochloride salt is constructed. This relationship demonstrates the systematic approach to salt formation in pharmaceutical chemistry, where the addition of hydrochloric acid enhances the compound's physicochemical properties. The European Community number 838-176-3 provides regulatory identification within European chemical registration systems.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C8H13Cl3N4 |

| Molecular Weight | 271.6 g/mol |

| Chemical Abstracts Service Number | 1177360-01-8 |

| European Community Number | 838-176-3 |

| PubChem Compound Identifier | 43810498 |

| Parent Compound Identifier | 5294926 |

| International Chemical Identifier Key | WXSMUDUTYCDGDM-UHFFFAOYSA-N |

Historical Development in Heterocyclic Chemistry

The development of pyridazine chemistry traces its origins to fundamental discoveries in heterocyclic synthesis, where Emil Fischer's pioneering work established foundational methodologies for constructing nitrogen-containing ring systems. Fischer's preparation of the first pyridazine through condensation of phenylhydrazine and levulinic acid during his classic investigation of indole synthesis marked a pivotal moment in heterocyclic chemistry. The parent pyridazine heterocycle was subsequently prepared through oxidation of benzocinnoline to pyridazinetetracarboxylic acid followed by decarboxylation, establishing systematic synthetic routes for this heterocyclic framework.

Contemporary synthetic approaches to pyridazine derivatives have evolved to encompass more sophisticated methodologies, including condensation reactions of 1,4-diketones or 4-ketoacids with hydrazines. The specific synthesis of 3-Chloro-6-piperazin-1-ylpyridazine derivatives has been documented through reactions involving piperazine and dichloropyridazine derivatives, demonstrating the strategic application of nucleophilic substitution chemistry in heterocyclic synthesis. These synthetic developments reflect the broader evolution of heterocyclic chemistry from simple ring formations to complex multi-step syntheses targeting specific substitution patterns.

The historical progression of piperazine chemistry parallels the development of pyridazine synthesis, with piperazines originally named due to their chemical similarity with piperidine, which forms part of the structure of piperine found in black pepper plants. Industrial production methods for piperazine involve ammoniation of 1,2-dichloroethane or ethanolamine, primarily used for ethylene diamine production with piperazine emerging as a valuable side product. Alternative synthetic routes include reduction of pyrazine with sodium in ethanol, providing multiple pathways for accessing this important heterocyclic scaffold.

The emergence of hybrid molecules combining pyridazine and piperazine moieties represents a significant advancement in medicinal chemistry, leveraging the distinct pharmacological properties of each heterocyclic system. This approach exemplifies the modern strategy of molecular hybridization, where distinct features of individual components are combined to create enhanced biological activities. The systematic development of such hybrid compounds reflects the maturation of heterocyclic chemistry from isolated ring system studies to integrated approaches targeting specific biological objectives.

Position Within Pyridazine-Piperazine Hybrid Compounds

This compound occupies a distinctive position within the expanding class of pyridazine-piperazine hybrid compounds, which have emerged as privileged scaffolds in contemporary pharmaceutical research. The strategic combination of pyridazine and piperazine pharmacophores within a single molecular framework represents a sophisticated approach to drug design, leveraging the complementary biological activities of these heterocyclic systems. Research investigations have demonstrated that pyrimidine-piperazine hybrids, closely related to pyridazine-piperazine systems, exhibit enhanced biological activity through the coupling of substituted piperazine moieties at various positions of the heterocyclic ring.

The structural characteristics of 3-Chloro-6-piperazin-1-ylpyridazine derivatives have been extensively studied through crystallographic analysis, revealing important conformational features that influence biological activity. The molecular structure consists of 3-chloropyridazine and piperazine components, with the pyridazine ring maintaining planarity and the piperazine ring adopting a chair conformation. The dihedral angle between the pyridazine ring and additional aromatic substituents provides critical information about the three-dimensional arrangement of these hybrid molecules.

Synthetic methodologies for constructing pyridazine-piperazine hybrids typically involve nucleophilic substitution reactions between dichloropyridazine derivatives and piperazine-containing nucleophiles. A representative synthetic approach involves heating 3,6-dichloropyridazine with 1-(2-pyridyl)piperazine in ethanol under reflux conditions, demonstrating the accessibility of these hybrid structures through established synthetic protocols. The resulting compounds can be purified through crystallization from appropriate solvent systems, highlighting the practical aspects of preparing these heterocyclic hybrids.

The broader context of pyridazine-piperazine hybrids within medicinal chemistry reflects their emergence as important pharmacophores for various therapeutic applications. Piperazine-containing compounds have been reported as promising agents for anticancer therapy, exhibiting antiproliferative effects on various human cancer cell lines. The integration of pyridazine moieties with piperazine scaffolds creates hybrid molecules with dual modes of action, leveraging distinct features of each component to achieve enhanced biological activities.

Recent developments in pyridazine-piperazine hybrid chemistry have focused on systematic structure-activity relationship studies, examining how specific substitution patterns influence biological activity. The synthesis and biological evaluation of pyridylpiperazine hybrid compounds have revealed potent enzyme inhibition activities, with specific derivatives demonstrating inhibitory concentration values in the micromolar range. These findings underscore the potential of pyridazine-piperazine hybrids as lead compounds for pharmaceutical development.

| Hybrid Compound Class | Key Biological Activities | Typical Inhibitory Concentration Range |

|---|---|---|

| Pyridylpiperazine Hybrids | Urease Inhibition | 2.0-2.24 μM |

| Piperazine-Pyranopyridines | Antiproliferative Activity | Variable |

| Pyridazine-Piperazine Derivatives | Multiple Enzyme Targets | Micromolar Range |

The positioning of this compound within this framework of hybrid compounds demonstrates its significance as both a synthetic intermediate and a potential pharmacologically active entity. The presence of the chlorine substituent at the 3-position of the pyridazine ring provides opportunities for further synthetic elaboration through nucleophilic substitution or cross-coupling reactions. The dihydrochloride salt formation enhances the compound's utility in pharmaceutical applications by improving solubility and stability characteristics essential for biological evaluation studies.

Properties

IUPAC Name |

3-chloro-6-piperazin-1-ylpyridazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4.2ClH/c9-7-1-2-8(12-11-7)13-5-3-10-4-6-13;;/h1-2,10H,3-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSMUDUTYCDGDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=C(C=C2)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177360-01-8 | |

| Record name | 3-chloro-6-(piperazin-1-yl)pyridazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-Chloro-6-piperazin-1-ylpyridazine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a pyridazine ring substituted with a piperazine moiety. Its molecular formula is , and it exists as a dihydrochloride salt, enhancing its solubility in aqueous environments.

Target Receptors : Research indicates that this compound exhibits activity as an antagonist at histamine H3 receptors. This receptor plays a crucial role in various neurological and metabolic processes, making it a target for conditions such as obesity and cognitive disorders .

Biochemical Pathways : The interaction with histamine H3 receptors influences neurotransmitter release, particularly in the central nervous system (CNS). By modulating these pathways, the compound may affect appetite regulation and cognitive functions .

Biological Activities

- Antagonistic Effects : The compound has shown promising results in preclinical studies as a selective antagonist of the histamine H3 receptor. This action could lead to potential therapeutic applications in treating obesity and cognitive deficits associated with neurodegenerative diseases .

- Anticancer Potential : Preliminary studies suggest that derivatives of piperazinyl pyridazines, including this compound, may exhibit cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation .

- Neuroprotective Effects : Due to its action on the histamine receptors, there is potential for neuroprotective effects, which could be beneficial in conditions like Alzheimer's disease where histamine signaling is disrupted .

Case Studies

- Metabolic Stability : A study on the metabolic profile of piperazinyl pyridazines highlighted improvements in intrinsic clearance when structural modifications were made. These modifications led to enhanced stability in liver microsomes, indicating potential for better pharmacokinetic properties in vivo .

- Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibited cytotoxic effects on cancer cell lines such as FaDu (hypopharyngeal tumor cells). The compound showed better cytotoxicity compared to standard chemotherapeutic agents like bleomycin .

Data Table: Biological Activity Summary

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects, particularly as an inhibitor of various biological targets:

- Anticancer Activity : Research indicates that derivatives of piperazin-1-ylpyridazines exhibit significant inhibitory effects on cancer cell lines by targeting specific enzymes involved in tumor growth and survival pathways. For instance, studies have shown that structural modifications can enhance metabolic stability and efficacy against cancer cells .

- Histamine Receptor Antagonism : Compounds related to 3-Chloro-6-piperazin-1-ylpyridazine have been identified as selective antagonists of the histamine H3 receptor, which is implicated in various neurological disorders. These compounds are being investigated for their potential to treat conditions such as obesity, attention deficit hyperactivity disorder (ADHD), and sleep disorders .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. For example, studies have shown that certain derivatives exhibit significant activity against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment .

Neuropharmacology

Research highlights the potential use of 3-Chloro-6-piperazin-1-ylpyridazine dihydrochloride in treating neurological disorders due to its interaction with neurotransmitter systems. It may serve as a candidate for developing treatments for conditions such as epilepsy and anxiety disorders .

Data Tables

Case Study 1: Anticancer Activity

A study evaluated the efficacy of a series of piperazin-1-ylpyridazines against various cancer cell lines. The results indicated that specific structural modifications led to enhanced potency and selectivity towards cancer cells while minimizing toxicity to normal cells. This underscores the importance of structure–activity relationship (SAR) studies in optimizing therapeutic candidates .

Case Study 2: Histamine H3 Receptor Antagonism

In a pharmacological study, several derivatives of 3-Chloro-6-piperazin-1-ylpyridazine were tested for their binding affinity to the histamine H3 receptor. The findings revealed that these compounds could effectively inhibit receptor activity, suggesting their potential utility in managing conditions associated with histamine dysregulation, such as narcolepsy and cognitive impairments .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 3-position undergoes nucleophilic substitution under varying conditions. This reactivity is critical for introducing diverse functional groups or coupling with aromatic systems.

Example Reactions:

Key Findings:

-

Suzuki-Miyaura couplings with aryl boronic acids proceed efficiently under palladium catalysis, enabling C–C bond formation at the 3-position .

-

Buchwald-Hartwig amination facilitates nitrogen-based substitutions, useful for synthesizing imine derivatives .

Reductive Amination

The piperazine moiety participates in reductive amination to introduce alkyl or cycloalkyl groups, enhancing molecular complexity.

Example Reaction:

| Reactants | Reagents/Catalysts | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| [(1-Ethoxycyclopropyl)oxy]trimethylsilane | NaCNBH₃, AcOH | THF/H₂O, 62°C, 16h | 3-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyridazine | 81% |

Mechanistic Insight:

-

The reaction proceeds via imine formation followed by cyanoborohydride reduction, selectively functionalizing the piperazine nitrogen .

Complexation with Transition Metals

The pyridazine nitrogen and piperazine group act as ligands in coordination chemistry, forming stable metal complexes.

Example Reaction:

| Reactants | Reagents/Catalysts | Conditions | Product | Source |

|---|---|---|---|---|

| [(η⁶-p-cymene)Ru(μ-Cl)Cl]₂ | None (self-assembly) | Methanol, RT, 6h | Ru(II)-pyridazine complexes |

Structural Features:

-

The pyridazine ring coordinates to Ru(II) via η⁶-binding, while the piperazine remains uncoordinated, as confirmed by X-ray crystallography .

Protection/Deprotection Strategies

The piperazine nitrogen is often protected with tert-butoxycarbonyl (Boc) groups to direct reactivity toward the pyridazine ring.

Example Reaction Sequence:

Comparative Reactivity Data

| Reaction Type | Optimal Catalyst | Temperature Range | Solvent System | Average Yield |

|---|---|---|---|---|

| Suzuki Coupling | Pd₂(dba)₃/Xantphos | 100–120°C | Dioxane/H₂O | 65–76% |

| Reductive Amination | NaCNBH₃/AcOH | 60–80°C | THF/H₂O | 70–81% |

| Buchwald-Hartwig Amination | Pd₂(dba)₃/BINAP | 80–100°C | Toluene | 60–76% |

Comparison with Similar Compounds

Structural Analogs

2.1.1. 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine

- Structure: Shares the pyridazine core and 3-chloro substitution but includes a phenoxypropyl extension on the piperazine ring.

- Activity: Exhibits enhanced antibacterial and antiviral properties compared to the parent compound, likely due to improved lipophilicity from the phenoxypropyl group .

- Solubility : The absence of a dihydrochloride salt reduces aqueous solubility relative to the target compound.

5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (3a-3h)

- Structure: Replaces the pyridazine core with a pyridazinone (introducing a ketone group at position 3) and substitutes position 2 with alkyl or aryl groups.

- Substitutions at position 2 modulate activity; for example, methyl groups enhance metabolic stability, while bulky aryl groups may hinder bioavailability .

- Synthetic Route : Prepared via nucleophilic substitution, similar to methods for pyridazine derivatives, but requires additional steps for ketone formation .

Ziprasidone Hydrochloride

- Structure : Contains a benzisothiazole core instead of pyridazine but shares a piperazinylethyl side chain.

- Activity : Acts as an antipsychotic via serotonin and dopamine receptor antagonism. The piperazine moiety contributes to receptor binding, highlighting the pharmacophoric importance of this group .

- Salt Form: Monohydrochloride salt, which may offer lower solubility than dihydrochloride forms under physiological conditions .

Salt Forms and Physicochemical Properties

| Compound | Salt Form | Solubility (mg/mL) | Stability (pH 7.4) |

|---|---|---|---|

| 3-Chloro-6-piperazin-1-ylpyridazine | Dihydrochloride | 12.5 | >24 hours |

| Levocetirizine | Dihydrochloride | 35.0 | >48 hours |

| Putrescine | Dihydrochloride | 50.0 | Stable |

| Ziprasidone | Hydrochloride | 8.2 | 12 hours |

The dihydrochloride salt of the target compound provides moderate solubility, surpassing Ziprasidone hydrochloride but inferior to levocetirizine dihydrochloride. Stability is comparable to other dihydrochloride salts, which resist precipitation in physiological pH .

Crystallographic and Conformational Analysis

- Target Compound : Crystallographic studies using SHELX software confirm a planar pyridazine ring and a chair conformation for the piperazine moiety. The dihydrochloride salt forms hydrogen bonds with water molecules, stabilizing the crystal lattice .

- Pyridazinones: Exhibit slight ring puckering due to the ketone group, as analyzed via Cremer-Pople coordinates, which may influence protein binding .

Preparation Methods

Nucleophilic Substitution on 3-Chloropyridazine

- The starting material is 3-chloro-6-pyridazine, which undergoes substitution with piperazine at the 6-position.

- The reaction is carried out in polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).

- The process may involve heating to moderate temperatures (e.g., 60–80 °C) to facilitate the substitution.

- Sodium cyanoborohydride can be used as a reducing agent in related reductive amination steps when further functionalization is needed.

Formation of the Piperazinylpyridazine Core

- Piperazine reacts with the chloropyridazine to form the 6-(piperazin-1-yl)pyridazine intermediate.

- Reaction times can range from several hours to overnight (e.g., 16 hours) to ensure complete conversion.

- The reaction mixture is typically worked up by solvent removal under vacuum and extraction with organic solvents and water to isolate the product.

Conversion to Dihydrochloride Salt

- The free base 3-chloro-6-piperazin-1-ylpyridazine is converted to its dihydrochloride salt by treatment with hydrochloric acid.

- This step enhances the compound’s stability, solubility, and handling properties.

- The dihydrochloride salt is isolated by precipitation or crystallization from suitable solvents.

The following table summarizes key reaction parameters and outcomes from documented preparation methods:

| Step | Reagents/Conditions | Reaction Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 3-chloro-6-pyridazine + piperazine, THF | 16 hours | 60–80 °C | 70–85 | Polar aprotic solvent, moderate heating |

| Reductive amination (optional) | Sodium cyanoborohydride, acetic acid, water | 16 hours | 62 °C | - | Used for further functionalization |

| Workup | Solvent removal, extraction with DCM and water | - | Room temp | - | Isolation of intermediate |

| Salt formation | Treatment with hydrochloric acid | 1–2 hours | Room temp | >90 | Formation of dihydrochloride salt |

A representative synthesis from patent EP2402324A1 involves:

- Suspending 3-chloro-6-piperazin-1-ylpyridazine (9.93 g, 50 mmol) in THF (80 mL) and water (18.9 mL).

- Adding [(1-ethoxycyclopropyl)oxy]trimethylsilane (17.423 g, 100 mmol), acetic acid (8.5 mL, 150 mmol), and sodium cyanoborohydride (4.08 g, 65 mmol).

- Heating the mixture at 62 °C for 16 hours.

- Removing solvents under vacuum, then stirring the residue with dichloromethane (100 mL) and water (75 mL) to extract the product.

- Subsequent steps include purification and conversion to the dihydrochloride salt.

This method emphasizes the use of reductive amination conditions to modify the piperazinylpyridazine core, which can be adapted for the preparation of the dihydrochloride salt.

- The preparation of 3-Chloro-6-piperazin-1-ylpyridazine dihydrochloride relies on well-established nucleophilic aromatic substitution of chloropyridazine derivatives by piperazine.

- Reaction conditions such as solvent choice, temperature, and reaction time are critical for optimizing yield and purity.

- Conversion to the dihydrochloride salt is a straightforward acid-base reaction that improves compound stability.

- The use of reductive amination and related functionalization steps can be integrated depending on desired derivatives.

The synthesis of this compound is efficiently achieved through nucleophilic substitution of 3-chloropyridazine with piperazine followed by salt formation with hydrochloric acid. Patent literature provides detailed protocols and reaction conditions that ensure high yields and purity. These methods are well-suited for both laboratory-scale synthesis and potential industrial production.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.